1-(3-bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine
Overview
Description
1-(3-Bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzoyl group and a piperidinylcarbonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine typically involves the following steps:
Formation of 3-bromobenzoyl chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.
Acylation of piperazine: The 3-bromobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-bromobenzoyl)piperazine.
Formation of 1-piperidinylcarbonyl chloride: This is prepared by reacting piperidine with phosgene.
Final coupling reaction: The 1-(3-bromobenzoyl)piperazine is then reacted with 1-piperidinylcarbonyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromobenzoyl group can be replaced by other nucleophiles.
Hydrolysis: The carbonyl groups can undergo hydrolysis under acidic or basic conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Oxidation and reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azido, cyano, and thiol derivatives.
Hydrolysis: Products include the corresponding carboxylic acids and amines.
Oxidation and reduction: Products include various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidinylcarbonyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromobenzoyl)piperazine
- 1-(1-piperidinylcarbonyl)piperazine
- 3-bromo-5-[(3,3-dimethyl-1-piperidinyl)carbonyl]-2H-pyran-2-one
Uniqueness
1-(3-Bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine is unique due to the presence of both the bromobenzoyl and piperidinylcarbonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-bromophenyl)-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c18-15-6-4-5-14(13-15)16(22)19-9-11-21(12-10-19)17(23)20-7-2-1-3-8-20/h4-6,13H,1-3,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKODUOLYISEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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